molecular formula C13H16N2OS2 B12134636 3-[4-(Diethylamino)phenyl]-2-thioxo-1,3-thiazolidin-4-one CAS No. 166442-70-2

3-[4-(Diethylamino)phenyl]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12134636
CAS No.: 166442-70-2
M. Wt: 280.4 g/mol
InChI Key: UTPMMNARSXJYOB-UHFFFAOYSA-N
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Description

3-[4-(Diethylamino)phenyl]-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The diethylamino group attached to the phenyl ring enhances its chemical reactivity and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Diethylamino)phenyl]-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of 4-(diethylamino)benzaldehyde with thiourea and chloroacetic acid. The reaction is carried out in an acidic medium, often using hydrochloric acid as a catalyst. The mixture is heated under reflux conditions to facilitate the formation of the thiazolidinone ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Diethylamino)phenyl]-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[4-(Diethylamino)phenyl]-2-thioxo-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-[4-(Diethylamino)phenyl]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways. The presence of the diethylamino group enhances its ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(Dimethylamino)phenyl]-2-thioxo-1,3-thiazolidin-4-one
  • 3-[4-(Methoxy)phenyl]-2-thioxo-1,3-thiazolidin-4-one
  • 3-[4-(Ethoxy)phenyl]-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

3-[4-(Diethylamino)phenyl]-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of the diethylamino group, which significantly enhances its chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

166442-70-2

Molecular Formula

C13H16N2OS2

Molecular Weight

280.4 g/mol

IUPAC Name

3-[4-(diethylamino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H16N2OS2/c1-3-14(4-2)10-5-7-11(8-6-10)15-12(16)9-18-13(15)17/h5-8H,3-4,9H2,1-2H3

InChI Key

UTPMMNARSXJYOB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N2C(=O)CSC2=S

Origin of Product

United States

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